5-Chloro-8-hydroxyquinoline sulfate
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Overview
Description
5-Chloro-8-hydroxyquinoline sulfate is a chemical compound derived from 8-hydroxyquinoline, a versatile organic compound known for its wide range of applications. This compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 8th position on the quinoline ring. It is commonly used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity .
Preparation Methods
The synthesis of 5-Chloro-8-hydroxyquinoline sulfate involves several steps:
Chloridization: The process begins with the chlorination of 8-hydroxyquinoline using a chlorinating agent under controlled temperature conditions (20°C to 100°C).
Extraction: The hydrochloride is then extracted using mineral acids.
Neutralization: The extracted hydrochloride is neutralized with an alkaline solution to isolate 5-chloro-8-hydroxyquinoline.
Washing and Drying: The compound is washed with water and dried to obtain the final product.
Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For instance, the use of 30% hydrochloric acid and specific reaction temperatures can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
5-Chloro-8-hydroxyquinoline sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into less oxidized forms, often altering its biological activity.
Common reagents used in these reactions include bromine for halogenation, sodium hydroxide for neutralization, and various organic solvents for extraction and purification . The major products formed from these reactions are often quinoline derivatives with enhanced biological or chemical activity .
Scientific Research Applications
5-Chloro-8-hydroxyquinoline sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinoline sulfate involves its ability to chelate metal ions, which can inhibit the activity of metalloproteins and enzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death . Additionally, the compound can interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline sulfate can be compared with other similar compounds such as:
8-Hydroxyquinoline: Lacks the chlorine atom, making it less effective in certain applications.
Clioquinol: Contains both chlorine and iodine atoms, offering enhanced antimicrobial properties but with higher toxicity.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group, providing different solubility and reactivity properties.
The uniqueness of this compound lies in its balanced reactivity and lower toxicity compared to other halogenated quinoline derivatives .
Properties
CAS No. |
15164-40-6 |
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Molecular Formula |
C9H6ClNO4S |
Molecular Weight |
259.67 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H6ClNO4S/c10-7-3-4-8(15-16(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
InChI Key |
SAPNVCRZTARHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
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